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Compound of Interest

Compound Name: Almorexant hydrochloride

Cat. No.: B1665708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical research

findings for almorexant hydrochloride (ACT-078573), a dual orexin receptor antagonist. The

information presented herein is intended for researchers, scientists, and drug development

professionals interested in the pharmacology and therapeutic potential of this compound.

Core Mechanism of Action
Almorexant is a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1]

The orexin system is a key regulator of wakefulness and arousal.[2] By blocking the binding of

the endogenous neuropeptides orexin-A and orexin-B to their receptors, almorexant reduces

the downstream signaling that promotes wakefulness, thereby facilitating the initiation and

maintenance of sleep.[2][3] Preclinical studies have demonstrated that this antagonism of the

orexin system leads to a decrease in alertness and an increase in both non-rapid eye

movement (NREM) and rapid eye movement (REM) sleep.[2][4]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies on

almorexant hydrochloride.
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Table 1: In Vitro Receptor Binding and Functional
Activity

Parameter Species Receptor Value Assay Type Reference

IC50 Human OX1 6.6 nM
Functional

Assay
[4]

Human OX2 3.4 nM
Functional

Assay
[4]

Human OX1 13 nM
Ca2+

Mobilization
[4]

Human OX2 8 nM
Ca2+

Mobilization
[4]

Rat OX1 16 nM
Ca2+

Mobilization
[4]

Rat OX2 15 nM
Ca2+

Mobilization
[4]

pKi Human OX2 8.0 ± 0.1

Radioligand

Binding ([³H]-

EMPA)

[5]

koff Human OX2 0.005 min⁻¹

Competition

Kinetic

Analysis

[3][5][6]

Table 2: In Vivo Efficacy in Animal Models
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Species Dose (p.o.) Effect Study Details Reference

Rat (Wistar) 300 mg/kg

Decreased

alertness,

increased NREM

and REM sleep

Electrophysiologi

cal indices

measured

[4]

Dog 100 mg/kg

Induced

somnolence,

increased

surrogate

markers of REM

sleep

[4]

Mouse

(C57BL/6)
25 mg/kg

Reduced time

spent awake,

increased NREM

and REM sleep

EEG/EMG

recordings during

the dark phase

[7]

100 mg/kg

Significantly

reduced baseline

locomotor activity

and abolished

orexin-A induced

stimulation

Locomotor

activity

monitoring

[8]

100 & 200 mg/kg

Abolished the

stimulatory effect

of orexin

Locomotor

activity

monitoring

[8]

300 mg/kg

Reduced time

spent awake for

the 2nd to 7th

hour

EEG/EMG

recordings
[7]

Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of almorexant to orexin receptors.
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Methodology: Equilibrium and kinetic binding studies were performed using a radioligand, [³H]-

EMPA, which is an OX2-selective antagonist.[3][6]

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2

receptor were used.[3][6]

Equilibrium Binding: Membranes from these cells were incubated with a fixed concentration

of [³H]-EMPA and varying concentrations of almorexant. Non-specific binding was

determined in the presence of a high concentration of a non-labeled ligand.

Kinetic Analysis: Competition kinetic analysis was used to determine the association and

dissociation rates of almorexant. The dissociation rate (koff) was determined by monitoring

the displacement of [³H]-EMPA over time after the addition of a high concentration of a non-

labeled ligand.[3][5][6]

Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values obtained from

the competition binding curves using the Cheng-Prusoff equation.

In Vitro Functional Assays
Objective: To assess the functional antagonist activity of almorexant.

Methodology: The ability of almorexant to inhibit orexin-A-induced intracellular signaling was

measured.

Calcium Mobilization Assay: CHO cells expressing either human or rat OX1 or OX2

receptors were loaded with a calcium-sensitive fluorescent dye.[4] Orexin-A was added to

stimulate an increase in intracellular calcium. Almorexant was pre-incubated at various

concentrations to determine its ability to block this response. The concentration of

almorexant that inhibited 50% of the maximal orexin-A response (IC50) was determined.[4]

Inositol Phosphate Accumulation and ERK-1/2 Phosphorylation Assays: These assays were

also conducted in CHO cells stably expressing the OX2 receptor to further characterize the

functional antagonism.[3][6]

In Vivo Sleep Studies in Rodents
Objective: To evaluate the sleep-promoting effects of almorexant in animal models.
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Methodology: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used

to monitor the vigilance states (wakefulness, NREM sleep, and REM sleep).

Animal Subjects: Male Wistar rats or C57BL/6 mice were used.[4][7]

Surgical Implantation: Animals were surgically implanted with electrodes for EEG and EMG

recordings.

Habituation: Following recovery from surgery, animals were habituated to the recording

chambers and cables.[7]

Drug Administration: Almorexant was administered orally (p.o.) at various doses at the

beginning of the dark (active) phase.[7]

Data Acquisition and Analysis: EEG and EMG signals were continuously recorded and

scored in epochs (e.g., 10 seconds) to determine the time spent in each vigilance state.[9]
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Caption: Orexin signaling and almorexant's antagonistic action.
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Experimental Workflow for In Vivo Sleep Study
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Caption: Workflow of a typical preclinical in vivo sleep study.
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Caption: Logical flow of almorexant's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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